![molecular formula C16H19N3O B5800960 4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is commonly referred to as DM-PEN or PEN and is a derivative of nicotinamide. DM-PEN has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Wissenschaftliche Forschungsanwendungen
DM-PEN has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory effects, which make it a promising candidate for the treatment of various inflammatory diseases. DM-PEN has also been found to have anti-tumor effects, making it a potential candidate for the treatment of cancer. Additionally, DM-PEN has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of DM-PEN is not yet fully understood. However, it is believed that DM-PEN exerts its biological effects through the modulation of various signaling pathways. DM-PEN has been found to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, DM-PEN has been found to modulate the activity of various neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-PEN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, DM-PEN has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS. DM-PEN has also been found to induce apoptosis in tumor cells and inhibit tumor growth. Furthermore, DM-PEN has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DM-PEN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. DM-PEN has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, DM-PEN has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not yet fully understood. Additionally, DM-PEN has limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DM-PEN. One potential direction is to further explore its anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases. Another potential direction is to investigate its anti-tumor effects and its potential applications in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of DM-PEN and its potential applications in the treatment of neurodegenerative diseases. Finally, future studies should investigate the potential side effects of DM-PEN and its safety profile in humans.
Synthesemethoden
DM-PEN can be synthesized through a multistep process involving the reaction of nicotinamide with 2-phenylethylamine and methyl iodide. The resulting product is then subjected to further chemical reactions to produce DM-PEN. The synthesis method has been optimized to produce high yields of DM-PEN with high purity.
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)19-16(14(11)15(17)20)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUSGYMJMKDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-[(2-phenylethyl)amino]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

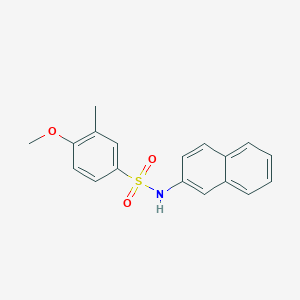
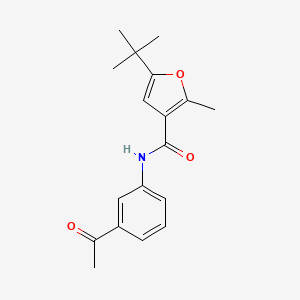
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5800912.png)
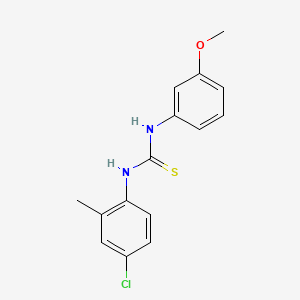
![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)
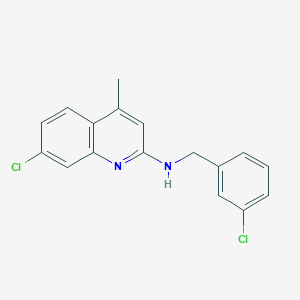
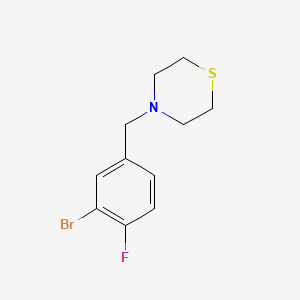
![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
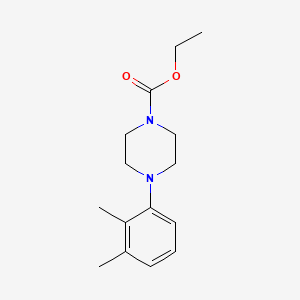
![{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5800976.png)